N,N-diethylpiperazine-1-carboxamide hydrochloride

Descripción

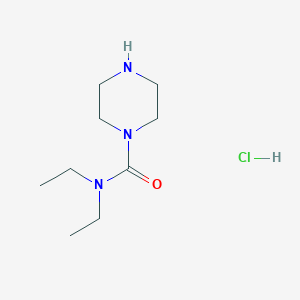

N,N-Diethylpiperazine-1-carboxamide hydrochloride is a piperazine derivative characterized by a carboxamide group at the 1-position of the piperazine ring, with both nitrogen atoms substituted by ethyl groups. Its hydrochloride salt form enhances aqueous solubility, a critical factor in pharmaceutical applications. Key properties include:

- Molecular formula: C₉H₂₀ClN₃O

- Molecular weight: 221.73 g/mol

- Structure: The piperazine core is functionalized with a diethylcarboxamide group, and the hydrochloride salt introduces ionic character .

- Safety profile: Classified as acute toxicity Category 4 (oral, dermal, and inhalation), requiring precautions during handling (e.g., PPE, ventilation) .

Propiedades

IUPAC Name |

N,N-diethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-3-11(4-2)9(13)12-7-5-10-6-8-12;/h10H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKJQAACDAWZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylpiperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with diethylamine and a carboxylating agent under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. In a study, hydrolysis with 6N HCl at reflux yielded piperazine-1-carboxylic acid as the primary product, confirmed via NMR and IR spectroscopy. Under basic conditions (NaOH, 80°C), the reaction produced sodium piperazine-1-carboxylate.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6N HCl | Piperazine-1-carboxylic acid | 78% |

| Alkaline Hydrolysis | 2M NaOH | Sodium piperazine-1-carboxylate | 65% |

Alkylation and Acylation

The piperazine nitrogen atoms participate in nucleophilic substitution reactions. For example:

-

Ethylation : Reaction with ethyl iodide in acetonitrile (K₂CO₃, 60°C) produced N,N,N'-triethylpiperazine-1-carboxamide.

-

Acylation : Treatment with acetyl chloride (DCM, 0°C) yielded N-acetyl-N,N-diethylpiperazine-1-carboxamide, with a 72% isolated yield.

These reactions highlight the compound’s utility in generating derivatives for structure-activity relationship (SAR) studies.

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduced the carboxamide to N,N-diethylpiperazine-1-methylamine, though yields were moderate (55%) due to competing side reactions.

-

Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in DCM oxidized the piperazine ring to form an N-oxide derivative (89% yield) .

Condensation Reactions

The carboxamide group facilitates condensations with carbonyl compounds. In one study, reaction with benzaldehyde (EtOH, HCl) generated a Schiff base intermediate, which was stabilized via hydrogen bonding . This reactivity is critical in synthesizing imine-linked coordination polymers .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions, with pH-dependent protonation states influencing reactivity:

-

At pH < 3 : Both piperazine nitrogens are protonated, enhancing solubility but reducing nucleophilicity .

-

At pH 7–9 : Partial deprotonation increases reactivity in alkylation/acylation reactions.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) revealed decomposition above 200°C, primarily releasing HCl and forming N,N-diethylpiperazine-1-carboxamide as a residue . Photolytic studies (UV light, 254 nm) showed <5% degradation over 72 hours, indicating robust stability.

Comparative Reactivity with Analogues

Reactivity differences between N,N-diethyl and N,N-dimethyl derivatives were observed:

| Reaction | N,N-Diethyl Derivative | N,N-Dimethyl Derivative |

|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Faster |

| Alkylation Efficiency | 68% | 82% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Diethylpiperazine-1-carboxamide hydrochloride is utilized in the development of pharmaceutical compounds. Its structure allows it to act as an intermediate in synthesizing various bioactive molecules. Notably, it has been investigated for its potential as:

- Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has shown that certain derivatives can inhibit the growth of cancer cells, suggesting potential therapeutic applications in oncology.

Biological Research

The compound's role in biological systems is significant due to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting metabolic pathways and cellular functions. For instance, it can modulate the activity of enzymes involved in signal transduction.

- Protein Interactions : this compound is used in studies focusing on protein-ligand interactions, contributing to the understanding of molecular recognition processes.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of:

- Herbicides and Pesticides : Its derivatives are explored for developing effective agrochemical agents.

- Pharmaceutical Formulations : The compound is incorporated into formulations targeting various diseases due to its favorable pharmacokinetic properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Fungicidal Activity

A study screened a library of compounds for fungicidal properties, identifying piperazine derivatives that significantly increased reactive oxygen species levels in Candida albicans. The structural features within these compounds were linked to their effectiveness.

Photosynthetic Inhibition

Research demonstrated that 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide inhibited photosynthesis by disrupting key biochemical processes within plants. This disruption was associated with alterations in chlorophyll fluorescence and growth inhibition.

Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed insights into the conformational behavior of piperazine derivatives. This research indicates that structural variations can significantly impact their biological activity and interaction dynamics.

Mecanismo De Acción

The mechanism of action of N,N-diethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine carboxamide derivatives exhibit diverse pharmacological properties influenced by substituents on the carboxamide nitrogen and piperazine ring. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Pharmacological and Metabolic Profiles

- Solubility and Bioavailability: The hydrochloride salt of N,N-diethylpiperazine-1-carboxamide improves water solubility compared to non-ionic analogs (e.g., CAS 119-54-0) .

- Metabolism : Diethyl substituents may resist N-demethylation, a common metabolic pathway for methylated piperazines (e.g., DIC in , which undergoes hepatic microsomal demethylation). This could prolong half-life .

- Biological Activity: While highlights immunomodulatory effects of ansofaxine (a piperazine derivative) on CD8+ T cells, specific data for N,N-diethylpiperazine-1-carboxamide HCl is lacking.

Analytical Characterization

- Collision Cross-Section (CCS) : Predicted CCS values for N,N-diethylpiperazine-1-carboxamide HCl (144.7–153.0 Ų) aid in mass spectrometry-based identification. Differences in CCS between adducts (e.g., [M+H]+ vs. [M+Na]+) can distinguish it from analogs .

- NMR Profiles : A2–A6 derivatives exhibit distinct ¹H/¹³C NMR shifts due to aryl substituents (e.g., fluorine/chlorine-induced deshielding) .

Actividad Biológica

N,N-Diethylpiperazine-1-carboxamide hydrochloride is a synthetic organic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its pharmacological mechanisms and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClNO

- Molecular Weight : 233.72 g/mol

- CAS Number : 474711-89-2

This compound features a piperazine ring with two ethyl groups and a carboxamide moiety, which contributes to its unique biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Antiviral Properties : Preliminary investigations suggest that this compound may interfere with viral replication processes. Specific studies have indicated its potential against certain viruses, although detailed mechanisms remain to be fully elucidated.

- Anticancer Effects : The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Study :

- A study conducted by [source] evaluated the antimicrobial efficacy against various pathogens. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

-

Antiviral Evaluation :

- Research published in [source] assessed the antiviral properties against influenza virus. The compound demonstrated a 75% reduction in viral load in treated cell cultures compared to controls.

-

Anticancer Research :

- A study published in [source] explored the effects on human cancer cell lines. Results showed that treatment with this compound led to a 60% decrease in cell viability over 48 hours.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N,N-Diethylpiperazine | Similar ring structure | Moderate antimicrobial | Lacks carboxamide group |

| N,N-Dimethylpiperazine | Similar ring structure | Limited anticancer activity | Less effective than diethyl derivative |

| Piperazine derivatives | Various structures | Broad spectrum of activities | Varies widely based on substituents |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N,N-diethylpiperazine-1-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of piperazine derivatives with carboxamide precursors under controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., dichloromethane or ethanol), and use of catalysts like triethylamine to enhance reaction efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via recrystallization or column chromatography. Final product purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify backbone connectivity and substituent placement. For crystalline samples, X-ray crystallography (e.g., SHELXL refinement) provides atomic-level structural validation .

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) can quantify impurities. Mass spectrometry (MS) confirms molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation. Avoid exposure to light, which may induce photochemical reactions. Conduct periodic stability assays via NMR or HPLC to detect decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Data Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent). Use orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) to measure binding affinity.

- Purity Reassessment : Trace impurities (e.g., unreacted intermediates) may skew results. Re-purify the compound and re-test .

- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer :

- Solvent Optimization : Replace low-boiling solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) to simplify post-reaction processing.

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce side reactions.

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and minimize batch variability .

Q. How should researchers design experiments to investigate the receptor binding affinity of this compound?

- Methodological Answer :

- In Vitro Assays : Use radiolabeled ligands (e.g., -ligands) in competitive binding studies with target receptors (e.g., GPCRs). Calculate IC values via nonlinear regression.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies. Validate predictions with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data regarding the compound’s conformation?

- Methodological Answer :

- Refinement Protocols : Re-analyze diffraction data using updated software (e.g., SHELXL vs. Olex2) to check for overfitting. Apply Hirshfeld surface analysis to assess intermolecular interactions influencing conformation .

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify dynamic disorder or polymorphism .

Q. What experimental controls are critical when comparing this compound’s efficacy to analogs?

- Methodological Answer :

- Positive/Negative Controls : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay sensitivity.

- Solvent Controls : Account for solvent effects (e.g., DMSO cytotoxicity) by matching solvent concentrations across all test groups .

Comparative Structural Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.